molecular formula C14H8Cl3NO5 B14603197 Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate CAS No. 59038-61-8

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate

Cat. No.: B14603197
CAS No.: 59038-61-8
M. Wt: 376.6 g/mol
InChI Key: NIUBOMNPXLKXCZ-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of nitro, trichlorophenoxy, and benzoate groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate typically involves the nitration of methyl 2-hydroxy-5-(2,4,5-trichlorophenoxy)benzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-amino-5-(2,4,5-trichlorophenoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitro-5-(2,4,5-trichlorophenoxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-3,4,5-trimethoxybenzoate: Similar in structure but with methoxy groups instead of trichlorophenoxy.

    2’-Methyl-5’-nitro-2-(2,4,5-trichlorophenoxy)acetanilide: Contains an acetanilide group instead of a benzoate ester.

Uniqueness

Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

59038-61-8

Molecular Formula

C14H8Cl3NO5

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate

InChI

InChI=1S/C14H8Cl3NO5/c1-22-14(19)8-4-7(2-3-12(8)18(20)21)23-13-6-10(16)9(15)5-11(13)17/h2-6H,1H3

InChI Key

NIUBOMNPXLKXCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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